![molecular formula C16H10F3NO3 B2705072 2-[[4-(Trifluoromethyl)phenyl]methoxy]isoindole-1,3-dione CAS No. 339096-92-3](/img/structure/B2705072.png)
2-[[4-(Trifluoromethyl)phenyl]methoxy]isoindole-1,3-dione
Descripción general
Descripción
Isoindoline-1,3-dione derivatives are an important family of compounds present in a wide array of bioactive molecules . They are the focus of much research due to their diverse biological activities .
Synthesis Analysis
Isoindoline-1,3-dione derivatives can be synthesized from phthalic anhydride and other compounds under certain conditions . For example, one study reported the synthesis of isoindoline-1,3-dione derivatives under solventless conditions .
Molecular Structure Analysis
The molecular structure of isoindoline-1,3-dione derivatives can be elucidated by methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra .
Chemical Reactions Analysis
The chemical reactions involving isoindoline-1,3-dione derivatives can be complex and depend on the specific substituents present in the molecule .
Physical And Chemical Properties Analysis
The physical and chemical properties of isoindoline-1,3-dione derivatives can be determined using various methods. For example, one study reported the physicochemical properties of certain isoindoline-1,3-dione derivatives based on Lipinski’s rule .
Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Development
Antipsychotic Potential
Isoindolines and isoindoline-1,3-dione derivatives have been explored as potential antipsychotic agents. Their modulation of the dopamine receptor D3 suggests therapeutic applications in mental health .
Alzheimer’s Disease Treatment
Inhibition of β-amyloid protein aggregation is crucial in Alzheimer’s disease management. Isoindoline-1,3-dione compounds may hold promise in this area, although further research is needed .
Analgesic Activity
Comparing isoindoline-1,3-dione derivatives with other basic systems, such as 3,4-pyridinedicarboximide and phthalimide, reveals their potential analgesic properties. These derivatives have been investigated for their interactions with specific amino residues, including 1-phenylpiperazine, 1-(2-methoxyphenyl)piperazine, and 1-(3-trifluoromethylphenyl)piperazine .
Antioxidant Properties
Derivatives containing 2-methyl-4-oxo-4H-quinazoline and thiophene moieties connected to isoindoline-1,3(2H)-dione or hexahydro-1H-isoindole-1,3(2H)-dione have demonstrated antioxidant activity. Notably, the derivative with a thiophene moiety exhibited enhanced antioxidant effects .
Synthetic Intermediates
Isoindoline-1,3-dione derivatives serve as valuable intermediates for synthesizing new drugs. Their unique structure and reactivity make them useful building blocks in organic synthesis .
Mecanismo De Acción
Target of Action
The primary target of the compound 2-[[4-(Trifluoromethyl)phenyl]methoxy]isoindole-1,3-dione is the human dopamine receptor D2 . This receptor plays a crucial role in the dopaminergic system of the brain, which is involved in reward, motivation, and motor control among other functions .
Mode of Action
The compound 2-[[4-(Trifluoromethyl)phenyl]methoxy]isoindole-1,3-dione interacts with the dopamine receptor D2, potentially modulating its activity
Biochemical Pathways
The biochemical pathways affected by 2-[[4-(Trifluoromethyl)phenyl]methoxy]isoindole-1,3-dione are likely related to the dopaminergic system, given its interaction with the dopamine receptor D2 . The downstream effects of this interaction could potentially influence various neurological processes, including those related to reward, motivation, and motor control .
Pharmacokinetics
The compound was tested in silico to predict its affinities and some pharmacokinetic parameters . These properties would have a significant impact on the compound’s bioavailability and overall pharmacological profile.
Result of Action
One of the isoindolines tested in the study was found to revert parkinsonism induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine in a mouse model . This suggests that the compound could potentially have therapeutic effects in conditions related to the dopaminergic system.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[[4-(trifluoromethyl)phenyl]methoxy]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3NO3/c17-16(18,19)11-7-5-10(6-8-11)9-23-20-14(21)12-3-1-2-4-13(12)15(20)22/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZPRPDFZIQXXOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OCC3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[4-(Trifluoromethyl)phenyl]methoxy]isoindole-1,3-dione | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


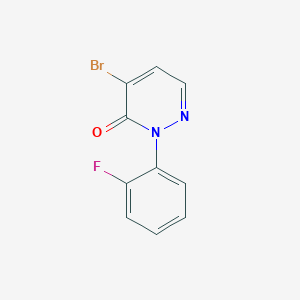
![2-(5-Chlorothiophen-2-yl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B2704993.png)
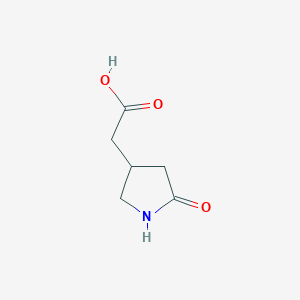
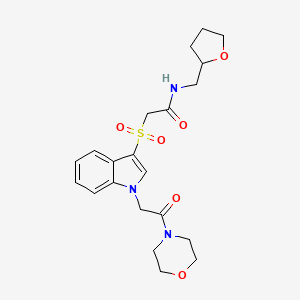
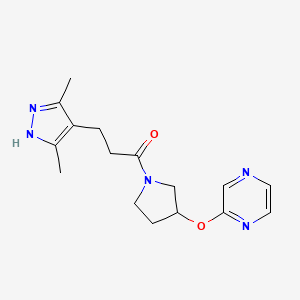
![N-(2,4-dimethylphenyl)-2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2704999.png)
![2-{(E)-[(2,4-dichlorophenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2705001.png)
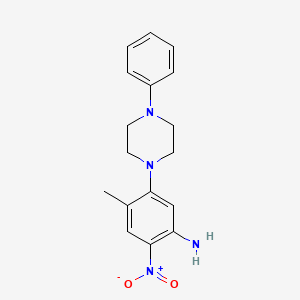
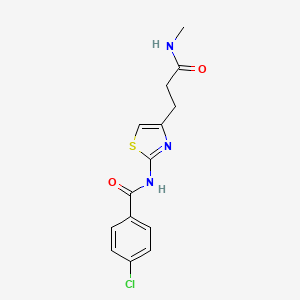
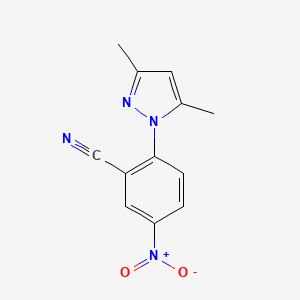
![Tert-butyl N-(3-azabicyclo[3.3.1]nonan-1-yl)carbamate](/img/structure/B2705008.png)
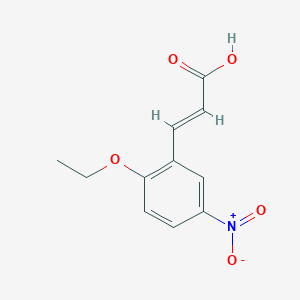
![1-[4-(Difluoromethoxy)phenyl]-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2705010.png)